![molecular formula C19H16BrN3O2 B387068 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]quinoline-2-carbohydrazide](/img/structure/B387068.png)
N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]quinoline-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a quinolinecarbohydrazide moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 2-quinolinecarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of quinolinecarboxylic acid derivatives.
Reduction: Formation of the corresponding hydrazine derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
Applications De Recherche Scientifique
N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-N’-(5-bromo-2-ethoxybenzylidene)-2-methoxybenzohydrazide
- N’-(5-bromo-2-ethoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide
- N’-(2-(benzyloxy)benzylidene)-5-bromo-2-ethoxybenzohydrazide
Uniqueness
N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide stands out due to its quinolinecarbohydrazide moiety, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C19H16BrN3O2 |
|---|---|
Poids moléculaire |
398.3g/mol |
Nom IUPAC |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H16BrN3O2/c1-2-25-18-10-8-15(20)11-14(18)12-21-23-19(24)17-9-7-13-5-3-4-6-16(13)22-17/h3-12H,2H2,1H3,(H,23,24)/b21-12+ |
Clé InChI |
FZVOQQROHGNISF-CIAFOILYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=NC3=CC=CC=C3C=C2 |
SMILES isomérique |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=NC3=CC=CC=C3C=C2 |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


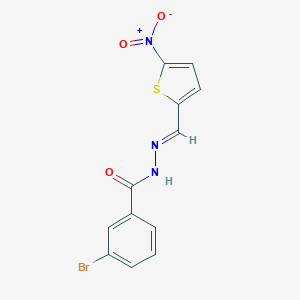
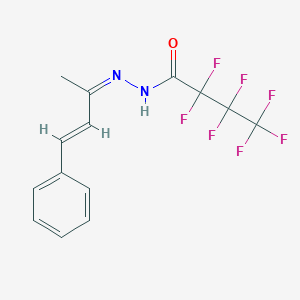
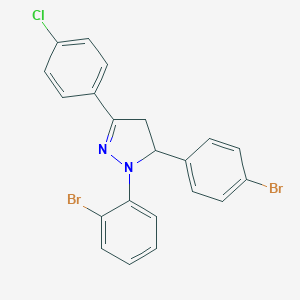
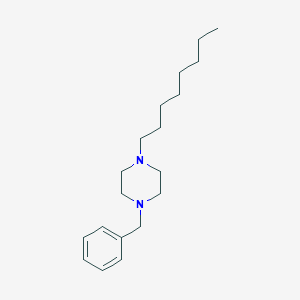
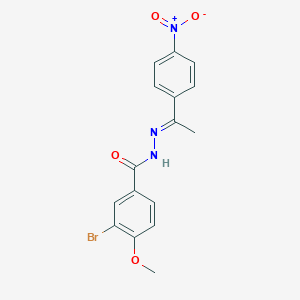

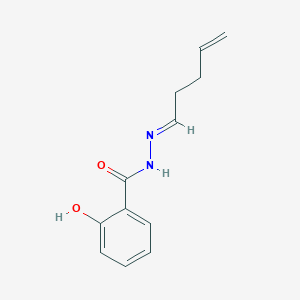
![2-bromo-N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B387000.png)
![N'-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-(QUINOLIN-2-YLSULFANYL)ACETOHYDRAZIDE](/img/structure/B387002.png)
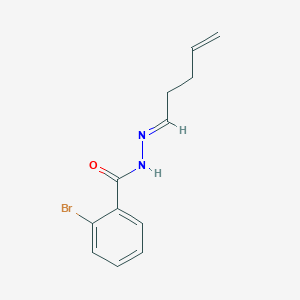
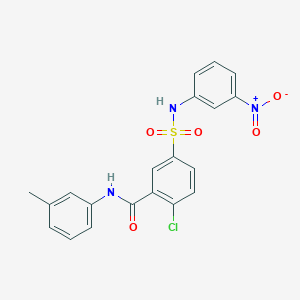
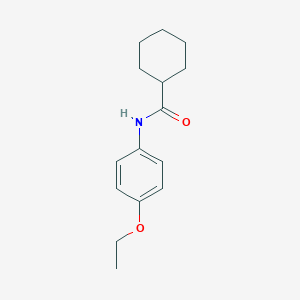

![4-bromo-3-[(4-fluorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B387009.png)
